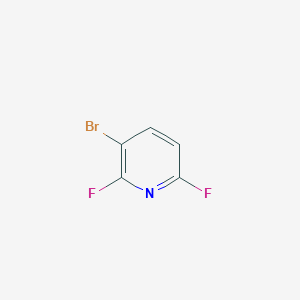
1-(2-アミノ-4-(ベンジルオキシ)-5-メトキシフェニル)エタノン
概要
説明
1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone, also known as 2-amino-4-benzyloxy-5-methoxybenzophenone, is an organic compound with a wide variety of applications in scientific research. This compound is produced through a synthesis process and has been used in a number of different studies and experiments. In
科学的研究の応用
医薬品化学: 潜在的な抗腫瘍活性
この化合物は、新しい抗腫瘍剤の開発における可能性を探求されています。 研究によると、この化合物の誘導体は、HepG2(肝臓がん)細胞やMCF-7(乳がん)細胞など、特定のがん細胞株に対して有意な活性を示すことが示されています 。これらの細胞を阻害する能力は、新しい化学療法薬の開発のための有望な道を示しています。
生化学: 酵素阻害
生化学において、この化合物は酵素阻害機構の研究に使用されます。 その構造により、酵素の活性部位と相互作用することができ、代謝経路を調節したり、酵素機能不全に関連する疾患を治療したりできる酵素阻害剤の設計に関する洞察を提供します .
薬理学: 薬物設計と開発
薬理学的に、「1-(2-アミノ-4-(ベンジルオキシ)-5-メトキシフェニル)エタノン」は、抗菌作用、抗ウイルス作用、降圧作用など、幅広い治療特性で知られているベンゾイミダゾール誘導体の合成における前駆体として役立ちます .
有機合成: ヘテロ環状化合物の構成要素
有機合成において、この化合物はヘテロ環状化合物を構築するための貴重な中間体です。 その反応性部位により、さまざまな化学変換に適しており、潜在的な薬理作用を持つ複雑な分子の生成につながります .
分析化学: クロマトグラフィー研究
分析化学者は、「1-(2-アミノ-4-(ベンジルオキシ)-5-メトキシフェニル)エタノン」をクロマトグラフィー研究で使用して、複雑な混合物の分離と分析のための新しい方法を開発し、微量レベルの物質の検出を強化しています .
材料科学: 非線形光学材料
この化合物の分子構造は、非線形光学材料の開発において材料科学において興味深いものです。 これらの材料は、光データ処理や通信など、フォトニクスのアプリケーションにおいて非常に重要です .
特性
IUPAC Name |
1-(2-amino-5-methoxy-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11(18)13-8-15(19-2)16(9-14(13)17)20-10-12-6-4-3-5-7-12/h3-9H,10,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOYPGHNQKAPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627445 | |
| Record name | 1-[2-Amino-4-(benzyloxy)-5-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75665-73-5 | |
| Record name | 1-[2-Amino-4-(benzyloxy)-5-methoxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Benzyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B1289772.png)
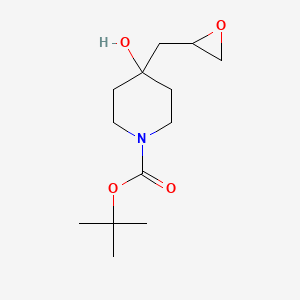

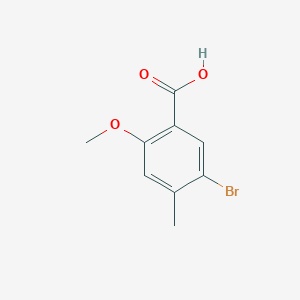

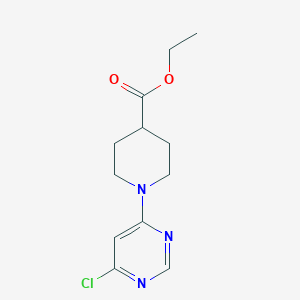
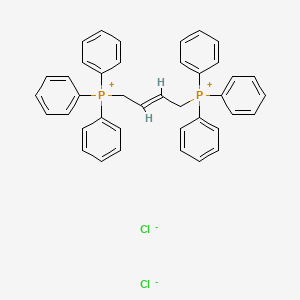
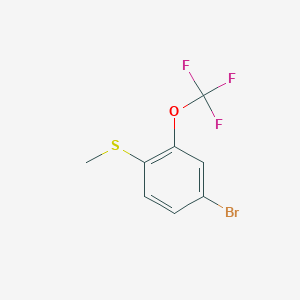

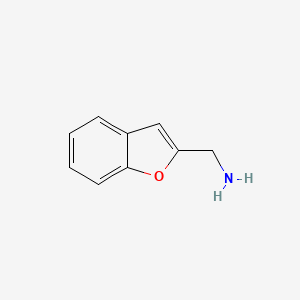

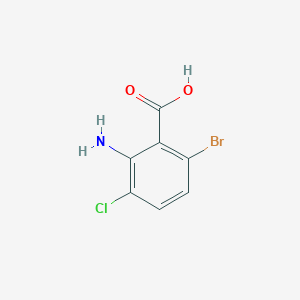
![5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide](/img/structure/B1289809.png)
